6-Bromo-4H-thiochromen-4-one
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Overview
Description
6-Bromo-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound with the molecular formula C9H5BrOS. It is a derivative of thiochromone, characterized by the presence of a bromine atom at the sixth position of the thiochromenone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the rhodium-catalyzed alkyne hydroacylation followed by thio-conjugate addition. This method allows the formation of thiochroman-4-ones from β-thio-substituted enones . The reaction typically involves the use of tert-butylthio-substituted aldehydes and β-alkynes under rhodium catalysis, followed by intramolecular S-conjugate addition .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into different thiochroman derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: S,S-dioxide derivatives.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochromenones.
Scientific Research Applications
6-Bromo-4H-thiochromen-4-one has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential leishmanicidal agents.
Chemistry: It serves as a building block for the synthesis of various sulfur-containing heterocycles.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4H-thiochromen-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, thiochromone derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules in parasites, leading to their antileishmanial effects . The compound’s structure allows it to bind to specific sites on these enzymes, disrupting their function and ultimately leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-(4-(trifluoromethyl)-phenyl)-4H-thiochromen-4-one: This compound has a fluorine atom instead of bromine and a trifluoromethyl group on the phenyl ring.
6-Bromothiochroman-4-one: This is a dihydro derivative of 6-Bromo-4H-thiochromen-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the sixth position enhances its reactivity in substitution reactions and its potential biological activities compared to other thiochromone derivatives .
Properties
IUPAC Name |
6-bromothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUIGWPCSHDZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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